molecular formula C12H10FN3O B1486784 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol CAS No. 1991551-53-1

2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol

Cat. No.: B1486784
CAS No.: 1991551-53-1
M. Wt: 231.23 g/mol
InChI Key: UBELDNNKHKZCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol is a chemical compound of significant interest in medicinal chemistry and agrochemical research. This pyrimidine-pyridine hybrid structure is offered for research and development purposes. The core pyrimidine scaffold, substituted with a cyclopropyl group, is a privileged structure in drug discovery, often associated with diverse biological activities . The inclusion of a fluoropyridinyl moiety is a common strategy in modern agrochemical and pharmaceutical design to optimize properties like potency, metabolic stability, and permeability . While specific biological data for this compound is not fully established, its structural features are closely related to compounds investigated for various therapeutic applications. Research on analogous structures has indicated potential in neuroscientific fields. For instance, compounds featuring fluoropyridine and cyclopropyl elements have been investigated for their neurotropic activity, specifically the ability to induce neurite outgrowth, which is a crucial process in nerve regeneration and the treatment of polyneuropathies . Furthermore, pyrimidine derivatives with cyclopropyl substituents have been identified as potent inhibitors of phosphodiesterase 10A (PDE10), a target for treating psychiatric and neurological disorders such as schizophrenia and conditions associated with basal ganglia dysfunction . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-cyclopropyl-4-(5-fluoropyridin-3-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-9-3-8(5-14-6-9)10-4-11(17)16-12(15-10)7-1-2-7/h3-7H,1-2H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBELDNNKHKZCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=CC(=CN=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol is a heterocyclic compound characterized by its unique structural features, which include a cyclopropyl group and a fluoropyridinyl moiety. This compound has garnered significant interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications, particularly in oncology and enzymatic inhibition.

The biological activity of this compound primarily involves its interaction with specific enzymes and cellular pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, impacting biochemical pathways crucial for cell survival and proliferation. For instance, it may disrupt the electron transport chain in mitochondria, leading to altered energy metabolism and potential cell death.
  • Modulation of Signaling Pathways : It influences cell signaling by altering the phosphorylation states of proteins involved in critical pathways, such as apoptosis and cell cycle regulation. This modulation can lead to significant changes in gene expression and cellular behavior.

Cellular Effects

The compound's effects on cellular processes are profound:

  • Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism often involves apoptosis induction through caspase activation .
  • Antifungal Activity : Preliminary studies suggest potential antifungal properties, although further research is necessary to elucidate these effects fully.

Case Studies

  • Anticancer Activity : In a study examining the compound's efficacy against human leukemia cell lines, it was found to significantly induce apoptosis at sub-micromolar concentrations. Flow cytometry assays revealed that the compound triggers cell cycle arrest and apoptosis in a dose-dependent manner .
  • Enzymatic Interaction Studies : Investigations into the compound's interaction with carbonic anhydrases revealed selective inhibition at nanomolar concentrations, highlighting its potential as a therapeutic agent for cancer treatment .

Table of Biological Activity Data

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-70.65Apoptosis induction
U-9372.41Caspase activation
Human Carbonic Anhydrases0.089 (hCA IX)Selective inhibition

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common method includes the cyclization of appropriate intermediates under controlled conditions, often utilizing potassium carbonate as a base to facilitate reactions involving halogenated pyrimidines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons between 2-cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol and related compounds:

Compound Name Core Structure Substituents/Modifications Potential Applications/Properties Key References
This compound Pyrimidine - 4-OH
- 2-cyclopropyl
- 6-(5-fluoropyridin-3-yl)
Enhanced metabolic stability; possible kinase/enzyme inhibition
Ivosidenib (TIBSOVO®) Pyrrolidine-carboxamide - 5-fluoropyridin-3-yl
- Difluorocyclobutyl
- Chlorophenyl
IDH1 inhibition; AML/MDS therapy
2-Cyclopropyl-6-[5-(2-fluorophenyl)-imidazotriazinyl]-tetrahydropyrido-pyrimidine Tetrahydropyrido-pyrimidine - Cyclopropyl
- 2-fluorophenyl-imidazotriazine
Kinase inhibition (inferred from structural motifs)
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol Pyridine - 5-F
- 3-hydroxypropyl
Intermediate for bioactive molecules

Key Structural and Functional Insights:

Core Heterocycle Differences: The target compound’s pyrimidine core distinguishes it from ivosidenib’s pyrrolidine-carboxamide scaffold. Pyrimidines are often utilized in kinase inhibitors due to their ability to engage in hydrogen bonding .

Fluorinated Substituents :

  • Both the target compound and ivosidenib feature a 5-fluoropyridin-3-yl group, which is critical for target interactions in IDH1 inhibition . Fluorine’s electronegativity may enhance binding affinity in both cases.
  • The 2-fluorophenyl group in the imidazotriazine derivative () introduces aromatic hydrophobicity, likely influencing membrane permeability .

Cyclopropyl vs. Other Substituents :

  • The cyclopropyl group in the target compound and the tetrahydropyrido-pyrimidine analog may confer metabolic stability by resisting oxidative degradation compared to linear alkyl chains .
  • Ivosidenib’s difluorocyclobutyl group balances steric bulk and polarity, suggesting a trade-off between stability and solubility .

Research Findings and Inferences

  • Biological Activity: While direct data for the target compound are lacking, structural analogs like ivosidenib demonstrate that fluoropyridine and pyrimidine motifs are viable for enzyme inhibition. The hydroxyl group at position 4 may act as a hydrogen-bond donor, a feature common in kinase inhibitors .
  • Physicochemical Properties : The cyclopropyl group likely improves lipophilicity (logP), while the hydroxyl group enhances aqueous solubility, creating a balanced profile for bioavailability.

Preparation Methods

Construction of the Pyrimidine Core

A common starting point is the use of substituted pyrimidine derivatives, such as 2-chloro-5-fluoropyrimidine. These can be accessed from commercially available materials or synthesized via condensation reactions of amidines with β-dicarbonyl compounds.

Coupling with 5-Fluoropyridin-3-yl Moiety

A Suzuki–Miyaura cross-coupling reaction is frequently employed to attach the 5-fluoropyridin-3-yl group to the pyrimidine core. This involves the use of a boronic acid derivative of the fluoropyridine and a halogenated pyrimidine intermediate, catalyzed by palladium complexes.

Formation of the Pyrimidin-4-ol

The final step involves the conversion of the pyrimidine intermediate to the 4-ol derivative. This is typically achieved by hydrolysis of a 4-chloro or 4-amine pyrimidine under acidic or basic conditions, depending on the nature of the substituent.

Detailed Experimental Conditions

The following table summarizes representative reaction conditions for each key step:

Step Reagents/Conditions Typical Yield Reference
Pyrimidine core synthesis Amidines + β-dicarbonyls, reflux, ethanol 60–80%
Cyclopropyl introduction Cyclopropylamine, K2CO3, DMF, 80–100°C, 2–8 h 65–85%
Suzuki–Miyaura coupling 5-Fluoropyridin-3-yl boronic acid, Pd(PPh3)4, K2CO3, toluene, 100°C, 8–16 h 50–75%
Hydrolysis to 4-ol 6N HCl/EtOH, reflux, 4–16 h or 10% NaOH/MeOH, reflux, 1 h 70–90%

Research Findings and Comparative Analysis

  • One-pot procedures have been developed to streamline the synthesis, combining cyclopropylamine introduction and subsequent coupling in a single sequence, improving overall efficiency.
  • Base and solvent selection is crucial for the Suzuki–Miyaura coupling, with dry DMF or toluene and potassium carbonate or cesium carbonate as preferred bases to maximize yields.
  • Hydrolysis conditions must be carefully controlled to avoid decomposition of sensitive intermediates and to ensure high purity of the final 4-ol product.

Data Table: Summary of Yields and Conditions

Synthetic Step Key Reagents Solvent Temp (°C) Time (h) Yield (%)
Pyrimidine core formation Amidine, β-dicarbonyl Ethanol Reflux 2–6 60–80
Cyclopropyl introduction Cyclopropylamine, K2CO3 DMF 80–100 2–8 65–85
Suzuki–Miyaura cross-coupling 5-Fluoropyridin-3-yl boronic acid, Pd catalyst Toluene/DMF 100 8–16 50–75
Hydrolysis to pyrimidin-4-ol 6N HCl/EtOH or 10% NaOH/MeOH EtOH/MeOH Reflux 1–16 70–90

Notable Observations

  • The choice of cyclopropylamine as the nucleophile is essential for introducing the cyclopropyl group with high regioselectivity.
  • Palladium-catalyzed Suzuki coupling is the method of choice for aryl–aryl bond formation, offering high selectivity and functional group tolerance.
  • Hydrolysis to the 4-ol is generally high-yielding but may require optimization depending on the protecting groups and substituents present.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol
Reactant of Route 2
2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol

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